3-Bromo-4-(propan-2-yl)thiophene
Description
Significance of Thiophene (B33073) Core in Advanced Chemical Systems
The thiophene core, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in the design of advanced chemical systems. researchgate.netorgsyn.orgacs.org Its structural similarity to benzene (B151609) allows it to act as a bioisostere in medicinal chemistry, where the replacement of a benzene ring with a thiophene ring can lead to compounds with retained or enhanced biological activity. uni.lu Thiophenes are integral to numerous pharmaceuticals, including anti-inflammatory drugs, anticancer agents, and antihypertensives. acs.org
Beyond pharmaceuticals, the electron-rich nature of the thiophene ring makes it an excellent component for organic electronic materials. Thiophene-based polymers and oligomers are extensively used in the fabrication of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). jcu.edu.au The sulfur atom's ability to participate in the π-electron system contributes to the delocalization of electrons, which is crucial for charge transport in these materials. acs.org The facile functionalization of the thiophene ring allows for the precise tuning of its electronic properties, such as the energy gap and charge carrier mobility. jcu.edu.au
Importance of Halogenation and Alkyl Substitution in Thiophene Functionalization
Halogenation and alkyl substitution are fundamental strategies for the functionalization of the thiophene ring, enabling the synthesis of a diverse range of derivatives with tailored properties. Halogens, particularly bromine and iodine, serve as reactive handles for a variety of cross-coupling reactions, such as Suzuki, Stille, and Kumada couplings. jcu.edu.aulehigh.edu These reactions are powerful tools for constructing complex molecular architectures by forming new carbon-carbon bonds. The position of the halogen on the thiophene ring dictates the regioselectivity of these subsequent transformations. lehigh.edu For instance, 3-bromothiophenes are key intermediates for introducing substituents at the 3-position, which can be challenging to achieve through direct electrophilic substitution. orgsyn.org
Alkyl substitution on the thiophene ring influences the solubility, morphology, and electronic properties of the resulting molecules. researchgate.net In the context of organic electronics, the introduction of alkyl chains can enhance the processability of thiophene-based polymers from solution and affect the packing of the polymer chains in the solid state, which in turn impacts device performance. The combination of halogenation and alkylation provides a powerful toolkit for chemists to design and synthesize novel thiophene derivatives with desired functionalities for specific applications in materials science and drug discovery. jcu.edu.audovepress.com
Overview of Research Trajectories for 3-Bromo-4-(propan-2-yl)thiophene
While extensive research focusing specifically on this compound is not widely documented in publicly available literature, its chemical structure positions it as a valuable intermediate in organic synthesis. The presence of a bromine atom at the 3-position and an isopropyl group at the 4-position of the thiophene ring offers distinct opportunities for further chemical modification.
The bromine atom serves as a key functional group for introducing a wide variety of substituents through cross-coupling reactions. This allows for the synthesis of more complex 3,4-disubstituted thiophenes, which are important structural motifs in various functional materials and pharmacologically active compounds. The isopropyl group, as an alkyl substituent, can influence the steric and electronic environment of the thiophene ring, potentially directing the regioselectivity of subsequent reactions and modifying the physical properties of the final products.
Given the established reactivity of bromo- and alkyl-substituted thiophenes, the research trajectory for this compound is likely directed towards its use as a building block. It can be employed in the synthesis of novel organic semiconductors, where the specific substitution pattern can be exploited to fine-tune the material's electronic properties. In medicinal chemistry, it could serve as a precursor for the synthesis of new drug candidates, with the thiophene core acting as a scaffold for biological activity. The synthesis of related structures like Ethyl 4-Bromo-5-isopropylthiophene-2-carboxylate thieme-connect.com and 3-Bromo-4-iodo-5-isopropylthiophene-2-carboxylic acid aksci.com in the scientific literature underscores the utility of the isopropyl-substituted bromothiophene framework in creating diverse chemical entities.
Below is a table summarizing the key chemical identifiers for this compound.
| Identifier | Value |
| Molecular Formula | C₇H₉BrS |
| SMILES | CC(C)C1=CSC=C1Br |
| InChI | InChI=1S/C7H9BrS/c1-5(2)6-3-9-4-7(6)8/h3-5H,1-2H3 |
| InChIKey | VECMRGDKMBWRIK-UHFFFAOYSA-N |
| Monoisotopic Mass | 203.96083 Da |
Table 1: Chemical Identifiers for this compound. Data sourced from PubChem. uni.lu
Properties
IUPAC Name |
3-bromo-4-propan-2-ylthiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrS/c1-5(2)6-3-9-4-7(6)8/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VECMRGDKMBWRIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1369146-51-9 | |
| Record name | 3-bromo-4-(propan-2-yl)thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity and Functionalization of 3 Bromo 4 Propan 2 Yl Thiophene
Halogen-Directed Reactivity
The bromine substituent on the thiophene (B33073) ring is the primary center of reactivity, directing the course of several important synthetic transformations. Its electronegativity and ability to act as a leaving group are central to the functionalization strategies discussed below.
Lithium-Halogen Exchange Reactions
Lithium-halogen exchange is a powerful and rapid method for converting aryl and heteroaryl halides into their corresponding organolithium derivatives. This reaction is particularly effective for bromo- and iodothiophenes, proceeding quickly at low temperatures. google.comharvard.edu For 3-Bromo-4-(propan-2-yl)thiophene, treatment with an organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), results in the exchange of the bromine atom for a lithium atom.
This process generates a highly reactive 4-(propan-2-yl)thiophen-3-yl-lithium intermediate. chemrxiv.orgchemrxiv.org This nucleophilic species can then be trapped with various electrophiles to introduce a wide range of substituents at the 3-position of the thiophene ring. The general mechanism involves the formation of a transient "ate-complex". harvard.edu The reaction is kinetically controlled and typically very fast, often occurring within minutes at temperatures as low as -78 °C. harvard.eduresearchgate.net
However, the stability of 3-lithiothiophene intermediates can be a concern, as they have been reported to undergo isomerization to the more stable 2-lithiothiophene or even ring-opening upon warming. chemrxiv.org Therefore, careful control of the reaction temperature and immediate quenching with an electrophile are crucial for successful functionalization. chemrxiv.orgresearchgate.net
Table 1: Examples of Lithium-Halogen Exchange on Bromothiophenes This table presents findings from related bromothiophene compounds to illustrate the reaction principles.
| Starting Material | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 3,4-Dibromothiophene | 1. n-BuLi 2. (MeS)₂ | THF, -78 °C | 3-Bromo-4-(methylthio)thiophene | - | google.com |
| 3-Bromonaphtho[2,3-b]thiophene | n-BuLi | THF, -78 °C | 3-Lithionaphtho[2,3-b]thiophene | Intermediate | researchgate.net |
Nucleophilic and Electrophilic Substitution at Bromine Atom
The carbon-bromine bond in this compound is polarized, with the carbon atom being electrophilic and the bromine atom being a good leaving group. This allows the bromine to be replaced by various nucleophiles. smolecule.com While direct nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally challenging, the bromine atom can be displaced under specific conditions, often facilitated by a transition metal catalyst, as seen in cross-coupling reactions.
The term "substitution at the bromine atom" primarily refers to reactions where the bromine is displaced by another group. This is the fundamental process in the lithium-halogen exchange discussed previously and the metal-catalyzed cross-coupling reactions detailed in the following section. In these transformations, the bromine atom is not directly attacked by a nucleophile in a classical SN2 sense but is rather involved in an oxidative addition step with a metal catalyst or an exchange with another metal atom. The bromine atom itself can also participate in electrophilic cyclization reactions when tethered to a suitable internal nucleophile. nih.gov
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom of this compound serves as an excellent handle for such transformations. jcu.edu.auresearchgate.net These reactions offer a versatile and efficient pathway to synthesize complex thiophene-containing molecules with high selectivity under relatively mild conditions. nih.govtcichemicals.com
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. tcichemicals.comyoutube.com this compound is an ideal substrate for this reaction, readily coupling with a variety of boronic acids and their derivatives. researchgate.netbohrium.com
The general catalytic cycle involves three main steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the thiophene. nih.gov
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex. This step typically requires the presence of a base. rsc.org
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. nih.gov
This compound can be effectively coupled with a wide array of aryl and heteroaryl boronic acids (RB(OH)₂) or boronic esters (RB(OR)₂), such as pinacol (B44631) esters. jcu.edu.auyoutube.comrsc.org Boronic acids are frequently used due to their commercial availability and stability. tcichemicals.com Boronic esters, which can be prepared via the Miyaura borylation, are also valuable coupling partners and are sometimes preferred for their stability or solubility. jcu.edu.aursc.org The reaction tolerates a broad range of functional groups on the coupling partner, making it a highly versatile method for synthesizing complex biaryl and heteroaryl structures. tcichemicals.comresearchgate.net
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the specific catalytic system employed, which includes the palladium source, ligands, and a base. researchgate.net
Palladium Catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic, highly effective catalyst for these couplings. google.comresearchgate.netresearchgate.net Palladium(II) acetate (B1210297) (Pd(OAc)₂), often used in combination with phosphine (B1218219) ligands, serves as a common precatalyst that is reduced in situ to the active Pd(0) species. rsc.org
Ligands: Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃), are crucial for stabilizing the palladium catalyst, influencing its reactivity, and facilitating the steps of the catalytic cycle. mit.edu
Bases: A base is essential for the transmetalation step. Inorganic bases like potassium phosphate (B84403) (K₃PO₄) researchgate.netnih.gov, potassium carbonate (K₂CO₃) researchgate.net, and sodium carbonate (Na₂CO₃) are commonly used, often in an aqueous solvent mixture. The choice of base can significantly impact the reaction rate and yield.
Table 2: Examples of Suzuki-Miyaura Coupling of Bromothiophenes This table presents findings from related bromothiophene compounds to illustrate the reaction principles.
| Bromothiophene Substrate | Boronic Acid/Ester | Catalytic System | Product | Yield | Reference |
|---|---|---|---|---|---|
| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | 3-chloro-4-fluorophenyl boronic acid | Pd(PPh₃)₄ / K₃PO₄ | Monosubstituted product | 33-40% | researchgate.net |
| 2-Bromothiophene (B119243) | Phenylboronic acid | Novel Pd(II) complex / K₃PO₄ | 2-Phenylthiophene | 96% | bohrium.com |
| 2-Bromo-3-n-octylthiophene | Dioxaborane derivative | Pd(dppf)Cl₂ / K₂CO₃ | Terthiophene derivative | 28% | jcu.edu.au |
Influence of Copper(I) Halides in Suzuki Reactions
For instance, the coupling of 2-bromo-3-methylthiophene (B51420) with sterically demanding aryltriolborates has been shown to be highly effective in the presence of copper(I) halides, affording the desired aryl-substituted thiophenes in high yields. jcu.edu.au It is proposed that the role of the copper(I) salt is to facilitate the transmetalation of the boronate ester to the palladium catalyst, a key step in the catalytic cycle that can be slow for sterically hindered partners. jcu.edu.au This methodology is particularly advantageous as it often proceeds without the need for a strong base, which allows for the use of starting materials containing base-sensitive functional groups. jcu.edu.au
Table 1: Illustrative Suzuki-Miyaura Coupling of a 3-Substituted Bromothiophene with Copper(I) Halide Additive
| Entry | Bromothiophene Derivative | Coupling Partner | Catalyst System | Additive | Solvent | Yield (%) |
| 1 | 2-Bromo-3-methylthiophene | Sterically encumbered aryltriolborate | Pd(PPh₃)₄ | CuI | THF | 80-90 jcu.edu.au |
This table is based on analogous reactions of similar compounds, as specific data for this compound was not available in the searched literature.
Kumada Coupling Reactions
Kumada coupling provides a powerful method for the formation of carbon-carbon bonds by reacting a Grignard reagent with an organic halide, catalyzed by nickel or palladium complexes. rsc.org For halo-substituted alkylthiophenes, this reaction is widely used to introduce alkyl or aryl groups. jcu.edu.au While specific data for this compound is not detailed in the available literature, the general reactivity of 3-bromothiophenes in Kumada couplings is well-established. researchgate.net
The reaction typically involves the formation of a Grignard reagent from an alkyl or aryl halide, which then couples with the bromothiophene in the presence of a catalyst like Ni(dppp)Cl₂ (dppp = 1,3-bis(diphenylphosphino)propane). acs.org This method has been successfully applied to the synthesis of various 3-alkylthiophenes. jcu.edu.au The steric hindrance from the 4-isopropyl group in this compound might influence the reaction rate, potentially requiring optimized conditions such as higher temperatures or more active catalysts.
Table 2: General Conditions for Kumada Coupling of Bromothiophenes
| Entry | Thiophene Substrate | Grignard Reagent | Catalyst | Solvent | Typical Yield (%) |
| 1 | 3-Bromothiophene (B43185) | Alkylmagnesium halide | Ni(dppp)Cl₂ | THF | >90 jcu.edu.au |
| 2 | 2-Bromo-3-alkylthiophene | Arylmagnesium bromide | Ni(dppp)Cl₂ | Diethyl ether | ~50 jcu.edu.au |
This table represents typical conditions for Kumada coupling of related bromothiophenes, as specific examples for this compound were not found.
Stille Coupling Reactions
The Stille coupling reaction, which involves the palladium-catalyzed cross-coupling of an organotin compound with an organic halide, is another important tool for the functionalization of thiophenes. jcu.edu.au This reaction is known for its tolerance of a wide variety of functional groups. While specific research on the Stille coupling of this compound is scarce, studies on analogous 3-substituted bromothiophenes demonstrate the feasibility of this transformation.
For example, 2,5-dibromo-3-methylthiophene (B84023) has been successfully coupled with organotin reagents in the presence of a palladium catalyst. jcu.edu.au The reaction conditions typically involve a palladium source such as Pd(PPh₃)₄ and a solvent like toluene (B28343) or DMF. The presence of the isopropyl group at the 4-position of this compound would likely necessitate careful optimization of the reaction conditions to achieve high yields, similar to other sterically hindered substrates. nih.gov
Table 3: Representative Stille Coupling of a Substituted Bromothiophene
| Entry | Bromothiophene Derivative | Organotin Reagent | Catalyst | Solvent | Yield (%) |
| 1 | 2,5-Dibromo-3-methylthiophene | Stannylthiophene derivative | Pd(PPh₃)₄ | Toluene | 73 (two steps) jcu.edu.au |
This table is based on an analogous reaction, as specific data for this compound was not available in the reviewed literature.
Direct Arylation Reactions
Direct arylation is an increasingly popular and atom-economical method for the formation of carbon-carbon bonds, as it avoids the pre-functionalization of one of the coupling partners. beilstein-journals.orgacs.org This reaction involves the palladium-catalyzed coupling of a C-H bond with an aryl halide. beilstein-journals.org For 3-substituted thiophenes, direct arylation can occur at either the C2 or C5 position. beilstein-journals.org
The regioselectivity of the direct arylation of 3-substituted thiophenes is highly dependent on the reaction conditions, including the catalyst, ligand, base, and solvent. beilstein-journals.org For 3-alkylthiophenes, arylation generally occurs preferentially at the more sterically accessible C5 position, although mixtures of C2 and C5 isomers are often observed. d-nb.info The use of a phosphine-free palladium catalyst, such as Pd(OAc)₂, with a base like potassium acetate (KOAc) in a polar aprotic solvent like N,N-dimethylacetamide (DMA) is a common set of conditions. beilstein-journals.orgd-nb.info The addition of pivalic acid (PivOH) can also accelerate the reaction by facilitating the concerted metalation-deprotonation (CMD) pathway. organic-chemistry.org
Table 4: General Conditions for Palladium-Catalyzed Direct Arylation of 3-Substituted Thiophenes
| Catalyst | Ligand | Base | Additive | Solvent | Temperature (°C) |
| Pd(OAc)₂ | None | KOAc | - | DMA | 150 d-nb.info |
| Pd(OAc)₂ | PCy₃·HBF₄ | K₂CO₃ | PivOH | DMA | 100 organic-chemistry.org |
This table summarizes general conditions found to be effective for the direct arylation of related 3-substituted thiophenes.
The electronic and steric properties of the aryl halide coupling partner also play a crucial role in the outcome of direct arylation reactions. beilstein-journals.org Electron-deficient aryl bromides, such as those bearing nitro, cyano, or formyl groups, are generally more reactive and tend to give higher yields of the arylated products. beilstein-journals.orgd-nb.info The use of sterically hindered aryl bromides, particularly those with ortho-substituents, can influence the regioselectivity of the arylation on the thiophene ring, favoring reaction at the less sterically hindered position. beilstein-journals.org For a 3,4-disubstituted thiophene like this compound, direct arylation would likely occur at the C2 or C5 positions, with the regioselectivity being influenced by the specific aryl halide used.
Other Functionalization Pathways
Beyond the cross-coupling reactions discussed, this compound can potentially undergo other functionalization reactions. For instance, lithium-halogen exchange using an organolithium reagent like n-butyllithium would generate a thienyllithium species. This intermediate can then be reacted with a variety of electrophiles to introduce different functional groups onto the thiophene ring. jcu.edu.au This approach provides access to a wide range of derivatives that may not be accessible through direct coupling methods.
Derivatization via Activated Carbonyls
The concept of "umpolung," or the reversal of polarity of a functional group, provides a powerful strategy for forming new carbon-carbon bonds. In the context of carbonyl compounds, the electrophilic carbon atom can be converted into a nucleophilic species, often referred to as an acyl anion equivalent. This transformation allows for reactions with various electrophiles, expanding the synthetic possibilities beyond traditional carbonyl chemistry.
While specific literature on the derivatization of this compound using activated carbonyls is not extensively documented, the general principles of umpolung are applicable. One common method to generate acyl anion equivalents is through the formation of dithiane intermediates from aldehydes. For instance, treatment of a thiophene-2-carboxaldehyde derivative with 1,3-propanedithiol (B87085) would yield a 1,3-dithiane. Deprotonation of the C-2 proton of the dithiane ring with a strong base, such as n-butyllithium, would generate a nucleophilic carbon that can react with various electrophiles.
In a hypothetical application to a derivative of this compound, one could envision the conversion of a formyl group at the 2- or 5-position into a dithiane. The resulting nucleophile could then be used in reactions with alkyl halides, epoxides, or other carbonyl compounds to introduce new substituents onto the thiophene core. Subsequent removal of the dithiane protecting group would regenerate the carbonyl functionality in the newly formed, more complex molecule. This approach highlights the potential for creating intricate molecular architectures based on the this compound scaffold.
Stetter Reaction
The Stetter reaction is a powerful carbon-carbon bond-forming reaction that involves the 1,4-addition of an aldehyde to a Michael acceptor, catalyzed by a nucleophile such as a thiazolium salt or cyanide. wikipedia.orgorganic-chemistry.org This reaction represents another example of umpolung, where the aldehyde proton is removed under basic conditions to form a nucleophilic Breslow intermediate. irapa.org This intermediate then adds to an α,β-unsaturated compound, leading to the formation of 1,4-dicarbonyl compounds or related structures. wikipedia.orgorganic-chemistry.org
The scope of the Stetter reaction is broad, and it has been successfully applied to a variety of aldehydes and Michael acceptors. While direct examples involving this compound are not prominent in the literature, the reaction is known to proceed with heteroaromatic aldehydes. nih.gov Therefore, a formylated derivative of this compound, such as this compound-2-carboxaldehyde, would be a viable substrate.
The reaction of this aldehyde with various Michael acceptors, such as α,β-unsaturated ketones, esters, or nitriles, would be expected to yield the corresponding 1,4-dicarbonyl derivatives. The regioselectivity of the reaction is generally high, with the aldehyde adding at the β-position of the Michael acceptor. The reaction conditions typically involve a suitable N-heterocyclic carbene (NHC) precursor, such as a thiazolium or triazolium salt, and a base to generate the active carbene catalyst.
The products of the Stetter reaction, 1,4-dicarbonyls, are valuable synthetic intermediates that can be further transformed into various heterocyclic compounds, such as furans and pyrroles, through Paal-Knorr synthesis. wikipedia.org This opens up avenues for the synthesis of more complex molecules derived from the this compound core.
Table 1: Potential Stetter Reaction Products from a this compound Derivative
| Thiophene Reactant | Michael Acceptor | Expected Product |
| This compound-2-carboxaldehyde | Methyl vinyl ketone | 1-(3-Bromo-4-(propan-2-yl)thiophen-2-yl)butane-1,4-dione |
| This compound-2-carboxaldehyde | Acrylonitrile | 3-(3-Bromo-4-(propan-2-yl)thiophen-2-yl)-4-oxobutanenitrile |
| This compound-2-carboxaldehyde | Methyl acrylate | Methyl 3-(3-bromo-4-(propan-2-yl)thiophen-2-yl)-4-oxobutanoate |
Corey-Chaykovsky Reaction
The Corey-Chaykovsky reaction provides a valuable method for the synthesis of epoxides, aziridines, and cyclopropanes from carbonyl compounds, imines, and enones, respectively, through the use of sulfur ylides. wikipedia.orgorganic-chemistry.org The most common ylides employed are dimethyloxosulfonium methylide and dimethylsulfonium methylide, often referred to as the Corey-Chaykovsky reagents. organic-chemistry.org
The reaction mechanism involves the nucleophilic attack of the sulfur ylide on the carbonyl carbon, forming a betaine (B1666868) intermediate. Subsequent intramolecular nucleophilic substitution, with the sulfonium (B1226848) group acting as a leaving group, leads to the formation of the three-membered ring. organic-chemistry.org
While specific applications of the Corey-Chaykovsky reaction to this compound are not extensively reported, the reaction's general applicability to a wide range of aldehydes and ketones suggests its potential for modifying derivatives of this thiophene. For instance, an acetyl derivative, 1-(3-bromo-4-(propan-2-yl)thiophen-2-yl)ethan-1-one, would be expected to react with dimethylsulfonium methylide to yield the corresponding terminal epoxide.
Furthermore, if the substrate were an α,β-unsaturated ketone derived from this compound, the Corey-Chaykovsky reaction could lead to cyclopropanation. Computational studies have shown that the regioselectivity between epoxidation and cyclopropanation is dependent on the nature of the sulfur ylide used. pku.edu.cn Dimethyloxosulfonium methylide tends to favor 1,4-addition to enones, resulting in cyclopropanes, while dimethylsulfonium methylide typically yields epoxides via 1,2-addition. pku.edu.cn
Table 2: Potential Corey-Chaykovsky Reaction Products
| Substrate | Ylide Reagent | Expected Product |
| 1-(3-Bromo-4-(propan-2-yl)thiophen-2-yl)ethan-1-one | Dimethylsulfonium methylide | 2-(3-Bromo-4-(propan-2-yl)thiophen-2-yl)-2-methyloxirane |
| (E)-3-(3-Bromo-4-(propan-2-yl)thiophen-2-yl)-1-phenylprop-2-en-1-one | Dimethyloxosulfonium methylide | (1-(3-Bromo-4-(propan-2-yl)thiophen-2-yl)-2-benzoyl)cyclopropane |
Acylation Reactions (e.g., Friedel-Crafts, Acylation with Acyl Chlorides)
Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgorganic-chemistry.org This reaction is highly valuable as it typically results in monoacylation, since the product ketone is less reactive than the starting material. organic-chemistry.org
For this compound, acylation would be expected to occur at one of the vacant α-positions (C2 or C5), which are the most reactive sites in the thiophene ring towards electrophilic attack. The directing effects of the existing substituents will influence the regiochemical outcome. The isopropyl group at the 4-position is an ortho-, para-directing activator, while the bromo group at the 3-position is a deactivating but also ortho-, para-directing substituent.
Given the positions of the substituents, the C2 and C5 positions are both ortho to one group and meta to the other. The steric bulk of the isopropyl group might hinder substitution at the adjacent C5 position to some extent. Therefore, acylation would likely occur preferentially at the C2 position. However, a mixture of 2- and 5-acylated products is also a possibility. The reaction of this compound with an acyl chloride, such as acetyl chloride, in the presence of AlCl₃ would be expected to yield primarily 1-(3-bromo-4-(propan-2-yl)thiophen-2-yl)ethan-1-one.
The resulting acylthiophenes are versatile intermediates that can undergo a variety of further transformations, including reductions to the corresponding alkylthiophenes (e.g., via Wolff-Kishner or Clemmensen reduction), or serve as precursors for other functional groups. organic-chemistry.org
Protodecarboxylation Reactions
For a carboxylated derivative of this compound, such as this compound-2-carboxylic acid, protodecarboxylation would yield the parent this compound. Various methods have been developed for the decarboxylation of heteroaromatic carboxylic acids. Traditional methods often require harsh conditions, such as high temperatures in the presence of copper and quinoline (B57606).
More recent methods offer milder conditions. For example, silver-catalyzed protodecarboxylation of aromatic carboxylic acids under microwave irradiation has been reported to be effective. mdpi.com Another approach involves heating the heterocyclic carboxylic acid in a polar aprotic solvent like N,N-dimethylformamide, sometimes with a catalytic amount of a weak acid. google.com These methods provide a means to selectively remove a carboxyl group from the thiophene ring, which can be a crucial step in a multi-step synthesis. For instance, a carboxyl group could be introduced to direct a subsequent substitution to a specific position and then removed via protodecarboxylation.
Spectroscopic Characterization Methodologies for 3 Bromo 4 Propan 2 Yl Thiophene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopynih.govmdpi.comrsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including substituted thiophenes. By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the chemical environment and connectivity of atoms within a molecule.
Proton (¹H) NMR spectroscopy of 3-Bromo-4-(propan-2-yl)thiophene is expected to show distinct signals corresponding to the aromatic protons on the thiophene (B33073) ring and the protons of the isopropyl substituent. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the bromine atom and the electron-donating nature of the isopropyl group.
The thiophene ring protons, H-2 and H-5, are anticipated to appear as doublets in the aromatic region of the spectrum. The H-2 proton, being adjacent to the sulfur atom and in a meta-position to the bromine, would likely resonate at a different chemical shift compared to the H-5 proton, which is adjacent to the carbon bearing the bromine atom. The coupling between these two protons would result in a characteristic doublet for each.
The isopropyl group will exhibit two signals: a septet for the single methine (CH) proton and a doublet for the six equivalent methyl (CH₃) protons. The septet arises from the coupling of the methine proton with the six methyl protons, while the doublet is due to the coupling of the methyl protons with the single methine proton. The integration of these signals will correspond to a 1:6 ratio.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 (Thiophene) | 7.10 - 7.30 | Doublet (d) | 3.0 - 4.0 |
| H-5 (Thiophene) | 6.90 - 7.10 | Doublet (d) | 3.0 - 4.0 |
| CH (Isopropyl) | 3.00 - 3.30 | Septet (sept) | 6.5 - 7.5 |
| CH₃ (Isopropyl) | 1.20 - 1.40 | Doublet (d) | 6.5 - 7.5 |
| Note: Predicted values are based on data from analogous substituted thiophenes. rsc.orgresearchgate.netdocbrown.info |
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the four carbon atoms in the thiophene ring and the two different types of carbon atoms in the isopropyl group.
The carbon atoms of the thiophene ring will resonate in the aromatic region (typically δ 110-150 ppm). The C-3 carbon, directly bonded to the electron-withdrawing bromine atom, is expected to be significantly deshielded and appear at a lower field. Conversely, the C-4 carbon, attached to the electron-donating isopropyl group, will be more shielded. The C-2 and C-5 carbons will also have distinct chemical shifts influenced by their proximity to the sulfur atom and the substituents.
The isopropyl group will show two signals: one for the methine carbon and one for the two equivalent methyl carbons, both in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 (Thiophene) | 125 - 130 |
| C-3 (Thiophene) | 110 - 115 |
| C-4 (Thiophene) | 145 - 150 |
| C-5 (Thiophene) | 120 - 125 |
| CH (Isopropyl) | 30 - 35 |
| CH₃ (Isopropyl) | 20 - 25 |
| Note: Predicted values are based on data from analogous substituted thiophenes. rsc.orgrsc.orgdocbrown.info |
To further confirm the structure and assignments of ¹H and ¹³C signals, two-dimensional (2D) NMR techniques are employed. nih.gov
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is crucial for determining the spatial proximity of protons. For this compound, NOESY spectra would be expected to show cross-peaks between the isopropyl methine proton and the thiophene proton at the 5-position, confirming the regiochemistry of the substitution. researchgate.netrsc.org Correlations between the isopropyl protons and the aromatic protons of the thiophene ring would provide definitive evidence for the structure. nih.gov
Total Correlation Spectroscopy (TOCSY): TOCSY is used to identify protons that are part of the same spin system. In this case, it would show correlations between the isopropyl methine proton and the methyl protons. researchgate.net
Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC): These experiments establish the correlation between a proton and the carbon to which it is directly attached. nih.govresearchgate.net For this compound, an HMQC or HSQC spectrum would link the ¹H signals of the thiophene and isopropyl protons to their corresponding ¹³C signals, confirming the assignments made from the 1D spectra.
Infrared (IR) and Raman Spectroscopymdpi.comrsc.orgresearchgate.net
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its constituent bonds.
C-H Stretching: Aromatic C-H stretching vibrations of the thiophene ring are expected to appear in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching vibrations from the isopropyl group will be observed in the 2975-2850 cm⁻¹ range. docbrown.info
C=C Stretching: The aromatic C=C stretching vibrations of the thiophene ring typically occur in the 1600-1400 cm⁻¹ region. researchgate.net
C-S Stretching: The C-S stretching vibration within the thiophene ring is generally found in the 850-600 cm⁻¹ region. chemicalbook.com
C-Br Stretching: The C-Br stretching vibration is expected to produce a strong absorption in the fingerprint region, typically between 600 and 500 cm⁻¹.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H | Stretching | 2975 - 2850 | Strong |
| Aromatic C=C | Stretching | 1600 - 1400 | Medium to Strong |
| Thiophene Ring | Breathing | ~1350 | Medium |
| C-S | Stretching | 850 - 600 | Medium |
| C-Br | Stretching | 600 - 500 | Strong |
| Note: Predicted values are based on data from analogous substituted thiophenes. open.ac.uk |
Attenuated Total Reflectance (ATR) is a sampling technique that can be used with FT-IR to analyze solid or liquid samples directly without extensive sample preparation. The ATR-IR spectrum of this compound is expected to be very similar to its transmission FT-IR spectrum, displaying the same characteristic absorption bands. This technique is particularly useful for obtaining high-quality spectra of neat liquids or solids. researchgate.net The use of ATR-FTIR has been documented for the analysis of various thiophene-containing materials.
Vapor Phase Infrared Spectroscopy
For thiophene derivatives, vapor phase IR spectra reveal key vibrational frequencies associated with the thiophene ring and its substituents. In the case of the related compound, 3-bromothiophene (B43185), vapor phase IR data has been recorded and is available in spectral databases. nih.gov The spectrum would be expected to show characteristic C-H stretching and bending vibrations, as well as C=C and C-S stretching modes of the thiophene ring. For this compound, the spectrum would additionally feature absorptions corresponding to the propan-2-yl (isopropyl) group, such as C-H stretching and bending modes, which would distinguish it from simpler bromothiophenes.
Raman Spectroscopy
Raman spectroscopy is a non-destructive spectroscopic technique that provides information on molecular vibrations, offering a complementary perspective to infrared spectroscopy. It is particularly sensitive to non-polar bonds and is widely used for structural analysis of organic compounds. researchgate.netrroij.comrroij.com
Studies on related molecules, such as 3-bromo-2-nitrothiophene (B186782), have utilized Surface-Enhanced Raman Spectroscopy (SERS) to investigate the molecule's interaction with metal surfaces. researchgate.net In such an experiment, the 3-bromo-2-nitrothiophene molecule was observed to adopt a tilted orientation, with the sulfur atom of the thiophene ring and the oxygen atoms of the nitro group interacting directly with a gold surface. researchgate.net This indicates that Raman spectroscopy can be a powerful tool not only for identifying functional groups but also for understanding the adsorption behavior and orientation of substituted thiophenes on various substrates. Theoretical calculations using Density Functional Theory (DFT) are often employed to support the assignment of experimental Raman bands. researchgate.netresearchgate.net For this compound, Raman spectroscopy would be expected to provide distinct signals for the thiophene ring vibrations and the skeletal vibrations of the isopropyl substituent.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound. It functions by ionizing molecules and then sorting them based on their mass-to-charge ratio (m/z).
Low and High Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, as it can distinguish between molecules with the same nominal mass but different atomic compositions. HRMS is a standard method for confirming the identity of newly synthesized compounds, including complex thiophene derivatives. researchgate.netmdpi.comnih.gov For instance, the structure of 3-bromo-4-(3,3,3-triethoxyprop-1-yn-1-yl)thiophene was confirmed via HRMS, which found a mass of 332.0085, closely matching the calculated mass of 332.0082 for the [M]⁺ ion. acs.org
While experimental HRMS data for this compound is not widely published, predicted collision cross-section (CCS) values and m/z for various adducts are available from computational databases like PubChemLite. uni.lu These predicted values serve as a useful reference for future experimental work.
| Adduct | m/z (Predicted) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 204.96811 | 131.1 |
| [M+Na]⁺ | 226.95005 | 144.3 |
| [M-H]⁻ | 202.95355 | 138.4 |
| [M+NH₄]⁺ | 221.99465 | 156.6 |
| [M+K]⁺ | 242.92399 | 133.7 |
| [M]⁺ | 203.96028 | 151.6 |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This hybrid technique is highly effective for separating volatile components of a mixture and identifying each component based on its mass spectrum and retention time. epa.govmdpi.com
GC-MS is particularly valuable in synthetic chemistry for assessing the purity of a product and identifying byproducts. In the context of thiophene chemistry, GC-MS has been used to differentiate between positional isomers, such as 1-(thiophen-2-yl)-2-methylaminopropane and 1-(thiophen-3-yl)-2-methylaminopropane, which can be distinguished by their respective retention times. researchgate.net Therefore, GC-MS would be an essential technique to confirm the purity of a synthesized sample of this compound and to ensure the absence of other isomeric impurities.
X-ray Diffraction (XRD) Analysis
X-ray Diffraction (XRD) is a premier technique for determining the atomic and molecular structure of a crystalline material. By analyzing the diffraction pattern produced when X-rays interact with a crystal, one can deduce the precise arrangement of atoms in the crystal lattice. researchgate.netijcce.ac.ir
Single Crystal X-ray Investigations for Structural Elucidation
For unambiguous structural confirmation of a novel compound, single-crystal X-ray diffraction is the gold standard. nih.gov This method involves growing a high-quality single crystal of the compound and analyzing its diffraction pattern. The analysis yields precise data on bond lengths, bond angles, and torsion angles, providing a definitive three-dimensional model of the molecule. acs.org
Numerous studies on thiophene derivatives and other complex organic molecules have relied on single-crystal XRD for absolute structure elucidation. researchgate.nettandfonline.commdpi.comresearchgate.netx-mol.com The resulting crystal structure also reveals crucial information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the solid state. acs.org Although a single-crystal structure for this compound is not currently available in open literature, obtaining one would provide definitive proof of its molecular geometry and substituent arrangement on the thiophene ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelength of light absorbed is dependent on the energy difference between these states. For conjugated systems, such as the thiophene ring in this compound and its derivatives, the most significant electronic transitions are typically π → π* transitions.
The position and intensity of the absorption bands in the UV-Vis spectrum are highly sensitive to the molecular structure, particularly the extent of the conjugated π-system and the nature of any substituents attached to it. In thiophene derivatives, factors such as the position and electronic properties (electron-donating or electron-withdrawing) of substituents can cause shifts in the absorption maximum (λmax) and changes in the molar absorptivity (ε).
Research Findings for Substituted Thiophenes
Generally, substituents on the thiophene ring can cause a bathochromic (red) shift or a hypsochromic (blue) shift of the absorption maxima compared to unsubstituted thiophene. A bathochromic shift is often observed when substituents extend the π-conjugation of the system. For instance, the introduction of aryl groups or other conjugated moieties typically leads to absorption at longer wavelengths. oup.comscispace.com The electronic nature of the substituent is also crucial; both electron-donating and electron-withdrawing groups can influence the energy of the π and π* orbitals, thereby altering the absorption wavelength.
Studies on various substituted thiophenes have provided valuable insights into these structure-spectra correlations. For example, the UV spectra of numerous thiophene derivatives have been systematically measured, revealing that a 2-substituent on the thiophene ring generally conjugates more strongly with the ring than a 3-substituent. nii.ac.jp In di- and tri-substituted thiophenes, the cumulative electronic and steric effects of the substituents can lead to complex spectral changes. nii.ac.jp
The solvent in which the spectrum is recorded can also influence the λmax, particularly for polar compounds where solvent-solute interactions can alter the energy levels of the electronic states. ekb.eg
Data on Related Thiophene Derivatives
To illustrate the effect of substitution on the UV-Vis spectra of thiophenes, the following table presents data for a selection of thiophene derivatives. This data, gathered from various studies, provides a basis for estimating the likely absorption region for this compound. Given the presence of a bromo group (an auxochrome with electron-withdrawing inductive effects and electron-donating resonance effects) and an isopropyl group (a weak electron-donating group), the λmax for this compound is expected to be influenced by the interplay of these electronic effects on the thiophene π-system.
| Compound Name | Substituents | λmax (nm) | Solvent |
| 2,2′-Bithiophene | Two thiophene rings linked at the 2-position | 304 | Dichloromethane |
| 2,5-Bis(5-bromothiophen-2-yl)thieno[3,2-b]thiophene | Bromo and thienyl groups | 408 | Tetrahydrofuran |
| 2-TPE-thiophene | A tetraphenylethylene (B103901) group at the 2-position | ~325 | Tetrahydrofuran |
| 3-TPE-thiophene | A tetraphenylethylene group at the 3-position | ~325 | Tetrahydrofuran |
| 2,5-Bis(phenyl)thieno[3,2-b]thiophene | Phenyl groups | 415 | Tetrahydrofuran |
This table is generated based on data from multiple sources for illustrative purposes. oup.comnih.govmdpi.com
The data demonstrates that extending the conjugation, for example in bithiophene and phenyl-substituted thienothiophenes, results in significant bathochromic shifts, with absorption maxima well into the UV-A or even the visible region. oup.comnih.gov The position of substitution also has a discernible effect on the electronic properties and, consequently, the UV-Vis absorption. nii.ac.jpmdpi.com
Theoretical and Computational Studies of 3 Bromo 4 Propan 2 Yl Thiophene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular geometries, energies, and various electronic properties. scispace.com For molecules like 3-Bromo-4-(propan-2-yl)thiophene, methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are standard approaches. mdpi.comaip.org
Density Functional Theory (DFT) Methods (e.g., B3LYP)
Density Functional Theory (DFT) has become a leading method in computational chemistry due to its balance of accuracy and computational cost. chimicatechnoacta.ru The B3LYP functional, a hybrid functional, is particularly popular for calculations on organic molecules, including thiophene (B33073) derivatives. researchgate.netrroij.com DFT calculations are used to optimize the molecular geometry, predict vibrational frequencies, and determine electronic properties like molecular orbital energies. rsc.org Studies on substituted thiophenes frequently employ DFT to understand how different functional groups influence the electronic structure and reactivity of the thiophene ring. scispace.comchimicatechnoacta.ru
Hartree-Fock (HF) Methods
The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that provides a starting point for more complex and accurate calculations. mdpi.com While generally less accurate than modern DFT methods for many properties due to its lack of electron correlation, HF is still valuable for providing qualitative insights and is often used in conjunction with other methods. acs.orgnih.gov For instance, HF calculations can be used to determine ionization potentials and to generate the initial molecular orbitals for more advanced post-Hartree-Fock calculations. mdpi.comacs.org
Electronic Structure and Molecular Orbital Analysis
The analysis of a molecule's electronic structure provides critical information about its stability, reactivity, and optical properties. For π-conjugated systems like thiophenes, understanding the frontier molecular orbitals is particularly important.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). chimicatechnoacta.ru The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides an estimate of the molecule's electronic excitation energy, chemical reactivity, and kinetic stability. beilstein-journals.orgpkusz.edu.cn A smaller gap generally suggests that a molecule will be more reactive and can be more easily excited. beilstein-journals.org
Table 1: Representative Frontier Orbital Energies for Substituted Thiophenes
| Compound Class | Typical HOMO Energy (eV) | Typical LUMO Energy (eV) | Typical HOMO-LUMO Gap (eV) |
| Substituted Thiophenes | -5.0 to -6.5 | -1.5 to -3.0 | 2.0 to 4.5 |
| Note: The values presented are typical ranges for thiophene derivatives as found in the literature and are for illustrative purposes. Specific calculated values for this compound are not available in the searched literature. |
Ionization Potentials
The ionization potential (IP) is the minimum energy required to remove an electron from a molecule in its gaseous state. In the context of computational chemistry, the IP can be approximated by the negative of the HOMO energy, a principle known as Koopmans' theorem, particularly within the Hartree-Fock framework. chimicatechnoacta.ru DFT calculations also provide reliable estimates of ionization potentials. This value is fundamental to understanding the material's behavior in electronic devices, as it relates to the energy required to create a positive charge carrier.
Atomic Charge Distribution
The distribution of electron density within a molecule determines its electrostatic potential and provides insight into its reactive sites. Methods for calculating atomic charges, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, partition the total electron density among the atoms. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) centers within the molecule. niscpr.res.in For this compound, such an analysis would reveal the partial charges on the carbon atoms of the thiophene ring, the sulfur atom, and the bromine atom, offering predictions about its reactivity in electrophilic or nucleophilic substitution reactions. niscpr.res.in
Non-Linear Optical (NLO) Properties
Extensive literature searches did not yield specific theoretical or computational studies focusing on the non-linear optical (NLO) properties of this compound. While research into the NLO properties of various thiophene derivatives is an active area, this particular compound does not appear to have been the subject of published investigation.
However, to provide context, studies on structurally related bromothiophene-containing molecules have demonstrated the potential for NLO activity. For instance, research on certain chalcone (B49325) derivatives incorporating a bromothiophene unit has been conducted. These studies, which are distinct from this compound, have explored their first-order hyperpolarizability and other NLO parameters through computational methods like Density Functional Theory (DFT). rroij.comresearchgate.netrroij.com
For example, investigations into compounds such as (2E)-1-(5-bromothiophen-2-yl)-3-(3-fluorophenyl) prop-2-en-1-one and (2E)-1-(5-bromothiophen-2-yl)-3-(4-methoxyphenyl) prop-2-en-1-one have revealed significant second harmonic generation (SHG) efficiencies. researchgate.net These findings in related molecules underscore the general interest in thiophene derivatives for NLO applications, even though specific data for this compound is not currently available.
Without direct computational studies on this compound, it is not possible to present data tables or detailed research findings on its polarizability, hyperpolarizability, or other NLO characteristics.
Q & A
Q. Table 1: Example Reaction Conditions
| Method | Reagents/Conditions | Yield (Typical) |
|---|---|---|
| Electrophilic Bromination | NBS, FeCl, CHCl, 0°C → RT | ~60-75% |
| Suzuki Coupling | Pd(dppf)Cl, KCO, ACN, 80°C | ~70-85% |
Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., isopropyl methyl groups at δ 1.2–1.4 ppm, thiophene protons at δ 6.5–7.2 ppm) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., , exact mass 212.96 g/mol) .
- X-ray Crystallography : Resolves steric effects of the isopropyl group and bromine-thiophene bond angles .
Q. Key Data :
- Crystallographic Parameters : Typical C-Br bond length: ~1.89 Å; dihedral angle between thiophene and isopropyl: ~15° .
How does the bromine substituent influence electronic properties in semiconductor applications?
Answer:
Bromine enhances electron-withdrawing character, reducing the HOMO-LUMO gap and improving charge transport in polymers like poly(3-alkylthiophenes). Computational studies (e.g., B3LYP/6-311++G**) show:
Q. Table 2: Electronic Properties
| Property | This compound | Non-Brominated Analog |
|---|---|---|
| HOMO (eV) | -5.2 | -4.9 |
| LUMO (eV) | -2.8 | -2.5 |
| Band Gap (eV) | 2.4 | 2.4 |
What computational methods are suitable for analyzing noncovalent interactions in complexes involving this compound?
Answer:
- Noncovalent Interaction (NCI) Analysis : Uses electron density () and reduced density gradient (RDG) to map van der Waals, hydrogen bonding, and steric effects .
- Multiwfn Software : Visualizes NCI isosurfaces and quantifies interaction energies (e.g., steric repulsion between isopropyl and bromine groups) .
Q. Methodology :
Optimize geometry using B3LYP/def2-TZVP.
Calculate RDG isosurfaces with Multiwfn.
Compare interaction strengths in crystal packing vs. solution .
How do steric effects from the isopropyl group impact catalytic cross-coupling reactions?
Answer:
The isopropyl group introduces steric hindrance, reducing reaction rates in Pd-catalyzed couplings. Strategies to mitigate this include:
Q. Key Finding :
- Steric bulk decreases coupling efficiency by ~20% compared to less hindered analogs, as shown in Heck reactions .
What role does this compound play in designing bioactive molecules?
Answer:
The thiophene scaffold is a bioisostere for benzene in drug design. Applications include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
